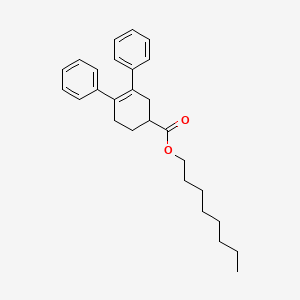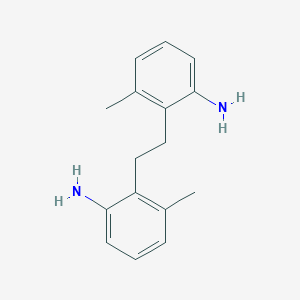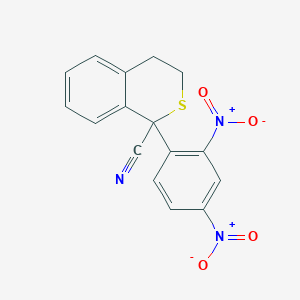
Dimethyl 6-ethyl-5-hydroxypyridine-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 6-ethyl-5-hydroxypyridine-3,4-dicarboxylate is a chemical compound with a pyridine ring structure substituted with ethyl, hydroxyl, and carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 6-ethyl-5-hydroxypyridine-3,4-dicarboxylate typically involves the oxidation of 4-substituted Hantzsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 6-ethyl-5-hydroxypyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridine ring.
Substitution: Substitution reactions can introduce new substituents on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, sodium nitrite, and wet silicon dioxide for oxidation reactions . Reduction reactions may involve hydrogen gas and palladium catalysts, while substitution reactions can use various halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield different carboxylate derivatives, while reduction reactions can produce hydroxylated or alkylated pyridine compounds.
Wissenschaftliche Forschungsanwendungen
Dimethyl 6-ethyl-5-hydroxypyridine-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl 6-ethyl-5-hydroxypyridine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: A similar compound with different substituents on the pyridine ring.
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Another derivative with distinct chemical properties.
Uniqueness
Dimethyl 6-ethyl-5-hydroxypyridine-3,4-dicarboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its hydroxyl and carboxylate groups make it particularly versatile for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
62473-30-7 |
|---|---|
Molekularformel |
C11H13NO5 |
Molekulargewicht |
239.22 g/mol |
IUPAC-Name |
dimethyl 6-ethyl-5-hydroxypyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C11H13NO5/c1-4-7-9(13)8(11(15)17-3)6(5-12-7)10(14)16-2/h5,13H,4H2,1-3H3 |
InChI-Schlüssel |
JHNHAHDCTYIPQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=C(C(=C1O)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


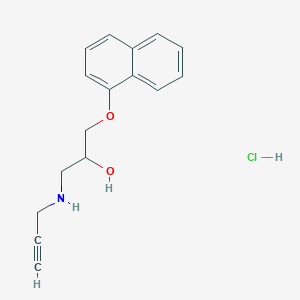
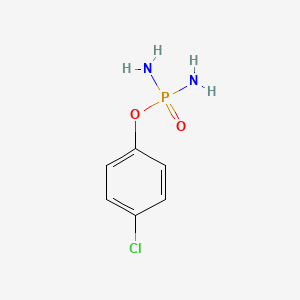

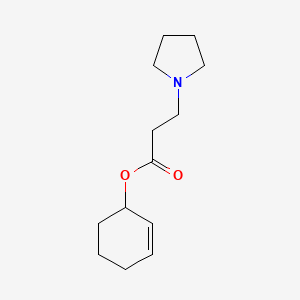
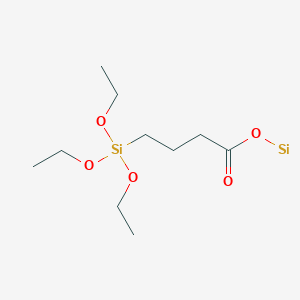
![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)
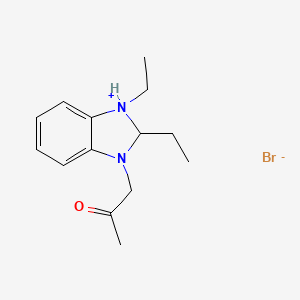
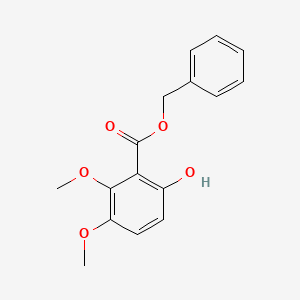

![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)
